CV 3611
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Overview
Description
CV 3611 is a derivative of ascorbic acid (vitamin C) where an octadecyl group is introduced at the C-2 position of the ascorbic acid molecule. This modification enhances the lipophilicity of the compound, making it more suitable for applications in lipid environments. It is known for its potential antioxidant properties and its ability to inhibit degranulation in allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CV 3611 typically involves the alkylation of ascorbic acid. One common method includes the use of 5,6-isopropylidene-3-methoxymethyl-ascorbic acid as a starting material. This compound is reacted with potassium carbonate and 1-iodooctadecane in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 50°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of enzymatic synthesis methods is also being explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: CV 3611 can undergo various chemical reactions, including:
Oxidation: Ascorbic acid derivatives are known for their redox properties.
Substitution: The octadecyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Catalytic metals such as copper or iron can accelerate the oxidation process.
Reduction: The presence of hydrogen donors and catalytic metals can facilitate reduction reactions.
Substitution: Alkyl halides and strong bases are commonly used in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of target compounds.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
CV 3611 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CV 3611 primarily involves its antioxidant properties. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. This helps in reducing oxidative stress and preventing cellular damage . Additionally, it inhibits antigen-stimulated degranulation by interfering with calcium ionophore-stimulated pathways .
Comparison with Similar Compounds
- 3-O-dodecyl-L-ascorbic acid
- 2-O-hexadecyl-L-ascorbic acid
- 3-O-octyl-L-ascorbic acid
Comparison: CV 3611 is unique due to its longer alkyl chain, which enhances its lipophilicity compared to other derivatives like 3-O-dodecyl-L-ascorbic acid and 2-O-hexadecyl-L-ascorbic acid . This makes it more suitable for applications in lipid environments, such as in cosmetics and skincare products. Additionally, its strong antioxidant properties and ability to inhibit degranulation make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H44O6 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1 |
InChI Key |
OIRQROBVKNWIIW-RBBKRZOGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origin of Product |
United States |
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